3-Ethoxypropyl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-ethoxypropyl acetate |
InChI |
InChI=1S/C7H14O3/c1-3-9-5-4-6-10-7(2)8/h3-6H2,1-2H3 |
InChI Key |
VXKUOGVOWWPRNM-UHFFFAOYSA-N |
SMILES |
CCOCCCOC(=O)C |
Canonical SMILES |
CCOCCCOC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 3 Ethoxypropyl Acetate
Esterification Routes for 3-Ethoxypropyl Acetate (B1210297) Synthesis
Esterification represents a direct and fundamental approach to the synthesis of 3-ethoxypropyl acetate. This involves the formation of the ester linkage from its constituent alcohol and carboxylic acid precursors.
Direct Esterification Processes
The most conventional route to this compound is the direct, acid-catalyzed esterification of 3-ethoxypropanol with acetic acid. In this equilibrium-limited reaction, a protic acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used to protonate the carbonyl oxygen of acetic acid, thereby increasing its electrophilicity. The nucleophilic oxygen of 3-ethoxypropanol then attacks the activated carbonyl carbon. To drive the reaction toward the product, water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation. nih.goviranchembook.irmdpi.com This process is analogous to the synthesis of other acetate esters where an alcohol is reacted directly with acetic acid. mdpi.comresearchgate.net
Transesterification Approaches
Transesterification offers an alternative pathway, circumventing the production of water. This method involves the reaction of 3-ethoxypropanol with another acetate ester, such as ethyl acetate or methyl acetate, in the presence of a catalyst. researchgate.net The reaction proceeds by exchanging the alcohol portion of the ester. To shift the equilibrium towards the formation of this compound, the lower-boiling alcohol byproduct (ethanol or methanol) is typically removed by distillation. biofueljournal.com Research on the transesterification of glycerol (B35011) with ethyl acetate highlights the effectiveness of this approach, achieving high conversion rates. biofueljournal.com A similar strategy is applicable for producing this compound.
Catalytic Systems in this compound Production
The choice of catalyst is critical in both direct esterification and transesterification for achieving high yields and reaction rates. Catalytic systems can be broadly categorized as homogeneous or heterogeneous.
Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the final product. mdpi.combiofueljournal.com
Heterogeneous catalysts offer significant advantages, including easier separation and recyclability, making the process more environmentally benign. mdpi.comresearchgate.net Solid acid catalysts, particularly macroporous ion-exchange resins like Amberlyst-15 and Amberlyst-35, have demonstrated high efficacy in esterification and transesterification reactions. mdpi.comresearchgate.netbiofueljournal.com For instance, studies on the synthesis of 1-methoxy-2-propyl acetate (PMA) show that using an Amberlyst-35 catalyst can achieve a product yield of 78% under optimized conditions. mdpi.com
The following table summarizes findings from a study on the transesterification of glycerol and ethyl acetate, which is analogous to the synthesis of this compound.
| Catalyst | Reactant Ratio (Glycerol:EtOAc) | Temperature | Time (h) | Glycerol Conversion (%) |
| Sulfuric Acid | 1:10 | Room Temp. | 24 | ~95 |
| Amberlyst-15 (dry) | 1:30 | Reflux | 2 | 100 |
| Amberlyst-16 (wet) | 1:30 | Reflux | 10 | 100 |
This data is derived from the transesterification of glycerol with ethyl acetate, a reaction analogous to this compound synthesis. biofueljournal.com
Etherification and Subsequent Acetylation Pathways
An alternative synthetic strategy involves a two-step process: the initial formation of the precursor alcohol, 3-ethoxypropanol, followed by its acetylation.
The synthesis of 3-ethoxypropanol can be achieved through several etherification methods. One common industrial method is the base-catalyzed reaction of an alcohol with an epoxide, in this case, the reaction of ethanol (B145695) with propylene (B89431) oxide. atamanchemicals.comatamankimya.com Another route involves the Michael addition of ethanol to an α,β-unsaturated aldehyde like acrolein, followed by the reduction of the resulting aldehyde to an alcohol. A patented method describes the synthesis of the related compound, ethyl 3-ethoxypropanoate, via the acid-catalyzed addition of ethanol to ethyl acrylate. google.com A similar principle could be applied to precursors of 3-ethoxypropanol.
Once 3-ethoxypropanol is obtained, it can be readily converted to this compound via acetylation. This is a standard esterification reaction, typically carried out using acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst like pyridine (B92270) or a strong acid catalyst. This step is generally high-yielding and proceeds under mild conditions.
Characterization of Reaction Intermediates in this compound Synthesis
Understanding the transient species formed during a reaction is fundamental to elucidating its mechanism. In acid-catalyzed reactions involving esters, carbocationic intermediates play a pivotal role.
Carboxonium Ion Formation and Stability Studies
In mechanistic studies related to polymer chemistry, a stable carboxonium ion has been successfully prepared from this compound. dss.go.th The reaction of this compound with triethyloxonium (B8711484) tetrafluoroborate (B81430) resulted in the formation of the 2-methyl-1,3-dioxenium tetrafluoroborate, a model compound for the intermediate carboxonium ion. dss.go.th
The stability and structure of this intermediate were investigated using Nuclear Magnetic Resonance (NMR) spectroscopy.
| Intermediate | NMR Solvent | Proton Signal | Chemical Shift (τ) | Observation |
| 2-Methyl-1,3-dioxenium ion | Nitromethane (B149229) | α-methylene protons | 4.92 (triplet) | >1.0 ppm downfield shift |
Data sourced from a study on carboxonium ion preparation from this compound. dss.go.th
The NMR spectrum, measured in a nitromethane solution, revealed triplet signals for the α-methylene protons at a chemical shift of 4.92τ. dss.go.th This represents a significant downfield shift of more than 1.0 ppm compared to the corresponding protons in a neutral dioxane model compound. Such a marked chemical shift indicates substantial delocalization of the positive charge onto the methylene (B1212753) carbon atoms, confirming the formation and providing insight into the electronic structure of the carboxonium ion intermediate. dss.go.th
Chemical Applications and Functional Roles of 3 Ethoxypropyl Acetate in Advanced Materials
Role as a Solvent in Polymerization Processes and Resin Formulations
3-Ethoxypropyl acetate (B1210297) serves as a crucial solvent in various polymerization processes and resin formulations due to its favorable properties, including its boiling point and solvency.
Solvent Effects on Polymerization Kinetics
The kinetics of polymerization, which involves the rate of reaction and the formation of polymer chains, can be significantly influenced by the choice of solvent. rsc.orgmdpi.com Solvents act as homogenizing agents in the polymerization of silanes, and their effectiveness is determined by polarity, dipole moment, and the availability of labile protons. mdpi.com In polymerization reactions, the solvent not only dissolves the monomers and the resulting polymer but also affects the reaction rates. For instance, in the polymerization of alkoxysilanes, the process consists of hydrolysis and condensation steps, with the kinetics being more complex for the latter. mdpi.com The solvent's properties can influence which of these steps is the rate-limiting one. mdpi.com
While direct research detailing the specific effects of 3-ethoxypropyl acetate on the polymerization kinetics of various systems is not extensively available in the provided results, it is used as a solvent in processes like the solution polymerization of N-(3-ethoxypropyl)-acrylamide. researchgate.net In such processes, the solvent choice is critical for controlling the reaction medium and ensuring the desired polymer characteristics are achieved. rsc.org
Compatibility and Solvation Properties in Resin Systems
This compound is recognized for its compatibility with a wide array of resin systems, making it a versatile solvent in coatings and formulations. google.comgoogle.com Its compatibility has been tested with various resins, including acrylics, epoxies, polyesters, and melamines. google.comgoogle.com For instance, a 1:1 weight mixture of resin and 1,3-diethoxy propane, a related diether, resulted in clear solutions with several commercial acrylic resins, indicating good compatibility. google.comgoogle.com
The solvation power of this compound allows for the creation of formulations with high solids content, which is advantageous for reducing volatile organic compound (VOC) emissions. google.comgoogle.com It can be used alone or in combination with other conventional solvents to control the viscosity of formulations for various application methods like spraying or brush coating. google.comgoogle.com The compatibility of this compound with different resin types is a key factor in its widespread use. xtgchem.cnmychem.ir
Table 1: Compatibility of Related Diether Solvents with Various Resin Systems
| Resin Type | Trade Name | Manufacturer | Compatibility |
|---|---|---|---|
| Acrylic | Paraloid® AT-400 | Rohm & Haas | Yes |
| Acrylic | Macrynal® SM510 | Hoechst | Yes |
Data derived from studies on 1,3-diethoxy propane, a structurally similar solvent, indicating the potential compatibility of ether-based solvents. google.comgoogle.com
Integration into Coating Compositions
This compound is a key component in various coating compositions, contributing to their formulation, application, and performance properties.
Formulation Chemistry of Epoxy-Based Coatings
In the formulation of epoxy-based coatings, solvents play a critical role in dissolving the epoxy resin and curing agent, controlling viscosity, and influencing film formation. google.com this compound is listed as a suitable solvent for polyurethane topcoats that can be applied over epoxy primers. google.com Epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA), are widely used in protective and marine coatings due to their strong adhesion and anti-corrosive properties. google.compaint.org The choice of solvent can affect the cure response and stability of the formulation. paint.org For example, in epoxy-carboxyl reactions, the solvent can influence the interaction between the catalyst and the resin, thereby affecting the viscosity and cure rate. paint.org
Dispersant Functionality in Pigment and Resin Dispersions
Table 2: Stages of Pigment Dispersion
| Stage | Description |
|---|---|
| Wetting | Displacement of air and moisture from the pigment surface by the liquid phase (solvent, resin, and/or dispersant). paint.orgindoramaventures.com |
| Mechanical Dispersion | Breaking down of pigment agglomerates and aggregates into smaller particles through mechanical energy. paint.org |
Application in Advanced Manufacturing Processes
This compound is a high-performance solvent that plays a critical role in various stages of substrate metallization, a fundamental process in the manufacturing of advanced materials like semiconductors and solar cells. researchgate.net Its specific functions are primarily centered on its excellent solvency power, appropriate volatility, and compatibility with a wide range of materials used in photolithography and coating formulations. inchem.orgunivarsolutions.co.uk
In the fabrication of integrated circuits and other microelectronic devices, metallization involves depositing thin metal films onto a substrate to create conductive pathways. aip.org this compound is utilized as a key component in the formulations of photoresists and metallization pastes, which are essential for these patterning processes.
Role in Photoresist Formulations:
Photolithography is a cornerstone of substrate metallization, where a light-sensitive polymer film, known as a photoresist, is used to transfer a circuit pattern onto the substrate. The quality and performance of the photoresist are highly dependent on the solvent system in which it is formulated. This compound serves as a primary solvent for dissolving the components of photoresists, which typically include a polymer resin (such as novolacs or acrylates), a photoactive compound, and other additives. allresist.com
The choice of solvent is critical as it influences several key process parameters:
Film Uniformity: The solvent's evaporation rate affects the uniformity and thickness of the photoresist film applied during the spin-coating process. As a moderately high-boiling solvent, this compound evaporates in a controlled manner, which helps to prevent defects and ensures a smooth, homogenous film. xtgchem.cn
Dissolution Kinetics: The solvent's ability to dissolve the polymer resin without causing premature precipitation or aggregation is crucial. buffalo.edu The dissolution behavior of resist polymers is a complex process involving solvent diffusion into the polymer, swelling, and the eventual disentanglement of polymer chains. researchmap.jp Solvents like this compound are selected for their ability to effectively solvate the specific polymers used in photoresists, ensuring a stable solution. mdpi.com
Edge Bead Removal: In semiconductor manufacturing, solvents are used for edge bead removal (EBR) to clean the perimeter of the wafer after the spin-coating process. Due to its chemical properties being similar to propylene (B89431) glycol monomethyl ether acetate (PGMEA), a standard EBR solvent, this compound is also suitable for this application, helping to ensure a clean substrate for subsequent processing steps.
Role in Metallization Paste Formulations:
Beyond photolithography, this compound is also incorporated into conductive paste formulations used for screen-printing metallization patterns, particularly in applications like solar cell manufacturing. aip.orgnih.gov These pastes contain metal micro- or nanoparticles (e.g., copper, nickel), a glass frit that acts as a binder, and an organic vehicle to create a printable consistency. nih.gov
In this context, this compound functions as a key part of the organic vehicle. Its role is to:
Disperse Particles: It ensures that the metal and glass frit particles are uniformly dispersed throughout the paste, preventing agglomeration and ensuring consistent electrical properties in the final conductive layer.
Control Rheology: The solvent's properties help to control the viscosity and flow (rheology) of the paste, which is critical for achieving high-resolution printing of conductive lines. xtgchem.cn
Facilitate Sintering: During the high-temperature firing or curing process, the solvent evaporates. The rate of this evaporation is important; a controlled release, characteristic of a higher-boiling solvent like this compound, prevents the formation of voids or cracks in the sintered metal film. nih.gov Research on copper-nickel thick film pastes has shown that solvents like glycol ethers are removed at temperatures between 80 °C and 160 °C, allowing for the subsequent thermal decomposition of the polymer binder and the diffusion of metal particles to form a homogenous alloy. nih.gov
The physical and chemical properties of this compound underpin its utility in these advanced manufacturing processes.
Interactive Data Table: Key Physical and Chemical Properties of this compound
This table summarizes the essential properties of this compound that are relevant to its function in metallization processes.
| Property | Value | Significance in Metallization |
| Molecular Formula | C₇H₁₄O₃ | Defines the basic chemical structure. |
| Molecular Weight | 146.18 g/mol nih.gov | Influences volatility and diffusion rates. |
| Boiling Point | 153 - 160 °C | Indicates a moderate-to-low volatility, ensuring controlled evaporation during film coating and paste drying. xtgchem.cn |
| Flash Point | 53 - 58.4 °C acs.org | Relevant for process safety and handling protocols. |
| Density | ~0.949 g/cm³ acs.org | Affects the formulation of paste and coating solutions by weight and volume. |
| Solubility | Good solvency for many resins; slightly soluble in water. nih.gov | Excellent solvency is critical for dissolving photoresist polymers and dispersing particles in conductive pastes. inchem.orgunivarsolutions.co.uk |
| Vapor Pressure | ~2.3 hPa (@ 20 °C) | A low vapor pressure contributes to a slower evaporation rate, which is beneficial for film formation and preventing defects. |
Biosynthetic Pathways and Metabolic Formation of 3 Ethoxypropyl Acetate in Microbial Systems
Elucidation of Microbial Pathways for 3-Ethoxypropyl Acetate (B1210297) Production
The formation of 3-ethoxypropyl acetate in microbial systems is primarily a result of enzymatic reactions where an alcohol (3-ethoxypropanol) is condensed with an activated form of acetic acid, typically acetyl-coenzyme A (acetyl-CoA).
Yeast Metabolism and Ester Biosynthesis
Yeast, particularly Saccharomyces cerevisiae, is well-known for its ability to produce a wide array of esters that contribute to the fruity and floral notes in alcoholic beverages. nih.gov The biosynthesis of acetate esters in yeast is a complex process involving several metabolic pathways. nih.gov The key reaction is catalyzed by alcohol acetyltransferases (AATs), which facilitate the transfer of an acetyl group from acetyl-CoA to an alcohol. researchgate.netmdpi.com
The primary pathway for ester biosynthesis in yeast involves the condensation of an alcohol with acetyl-CoA. researchgate.net Acetyl-CoA is a central metabolite derived from the breakdown of sugars and lipids. researchgate.net The alcohols, including fusel alcohols, are formed through nitrogen metabolism. researchgate.net The enzyme ester synthase then catalyzes the formation of the ester molecule. researchgate.net The production of this compound has been observed in fermentations involving wild yeast strains, such as Wickerhamomyces anomalus. researchgate.netresearchgate.net
Several genes, including ATF1 and ATF2, have been identified as encoding for alcohol acetyltransferases responsible for acetate ester synthesis. researchgate.net The expression and activity of these enzymes are crucial in determining the final ester profile of a fermented product. researchgate.net
Bacterial Fermentation Processes and Associated Volatile Compound Profiles
While yeast is a primary producer of esters, various bacteria also contribute to the volatile composition of fermented products. nih.gov Lactic acid bacteria (LAB), for instance, can both synthesize and hydrolyze esters through their esterase activities. researchgate.net The contribution of LAB to the ester profile is highly strain-specific. researchgate.net
In some bacterial fermentations, the production of esters is a result of the synergistic action of different microbial species. asm.org For example, in sourdough fermentation, the interaction between LAB and yeasts can lead to the production of various esters, including ethyl acetate and ethyl lactate. asm.orgasm.org The volatile profiles of fermented milk products have also been shown to contain a variety of esters, ketones, and alcohols, with the specific compounds and their concentrations being dependent on the bacterial strains used for fermentation. frontiersin.orgkaznu.kz
A study on the biofiltration of volatile organic compounds (VOCs) demonstrated that Pseudomonas aeruginosa could degrade ethoxy propyl acetate. tandfonline.com Another study identified a novel pathway for acetate formation in Cutibacterium granulosum involving succinyl-CoA:acetate CoA-transferase (SCACT) and succinyl-CoA synthetase (SCS), which could potentially be relevant for the biosynthesis of acetate esters. nih.gov
Influence of Fermentation Parameters on this compound Yields
The production of this compound and other esters is not solely dependent on the microbial pathways but is also significantly influenced by various fermentation parameters.
Impact of Microbial Strain Specificity
The specific strain of yeast or bacteria used in fermentation plays a pivotal role in determining the final concentration and profile of volatile esters. researchgate.netnih.gov Different yeast strains exhibit varying levels of AAT activity, leading to significant differences in ester production. nih.gov For instance, a study on Bordeaux red wines showed that ester levels were strongly influenced by the yeast strain used. nih.gov Similarly, the contribution of LAB to the ester profile in wine has been shown to be highly strain-dependent. researchgate.net Research on coffee bean fermentation also highlighted that the choice of yeast or bacterial starter cultures significantly impacted the production of volatile compounds, with yeast being better for alcohol production and bacteria for acid production. frontiersin.org
A study comparing white wine produced by Saccharomyces cerevisiae and Saccharomyces paradoxus found that this compound was more characteristic of the wines fermented with S. cerevisiae. mdpi.com Another study on white wine fermented with Lachancea thermotolerans also detected this compound. mdpi.com
Effects of Substrate Composition and Nutrient Availability
The composition of the fermentation medium, including the types and concentrations of sugars, nitrogen sources, and other nutrients, has a profound effect on ester biosynthesis. mdpi.comresearchgate.net The availability of precursors, namely acetyl-CoA and the corresponding alcohol, is a limiting factor in ester production. asm.orgasm.org
Yeast converts sugars, amino acids, and other components of the substrate into ethanol (B145695) and other metabolites that serve as precursors for ester formation. mdpi.com The availability of fermentable sugars and lipids directly influences the pool of acetyl-CoA, while nitrogen availability impacts the formation of higher alcohols. researchgate.net Inadequate nutrient levels can limit microbial growth and, consequently, ester production. mdpi.com
Optimization of Environmental Conditions for Biosynthesis
Oxygen availability is another crucial parameter. While fermentation is largely an anaerobic process, limited oxygen can sometimes enhance the production of certain esters by influencing the regeneration of NAD+ and the metabolic flux through different pathways. asm.org However, excessive oxygen can lead to the formation of unwanted byproducts. nih.gov The optimization of these environmental conditions is essential for maximizing the yield of desired esters like this compound. mdpi.comnih.gov
Comparative Metabolomics of this compound Across Diverse Biological Systemsmdpi.comsemanticscholar.orgnih.govmdpi.com
Comparative metabolomics has been instrumental in identifying this compound in various biological systems, most notably in fermented beverages like wine. These studies highlight the differences in metabolite profiles based on the fermenting microorganism, providing clues to the compound's origins.
Detailed Research Findings
Research integrating gas chromatography-mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GCxGC-TOF-MS) has successfully identified this compound as a volatile compound in wine. mdpi.comsemanticscholar.orgnih.gov These advanced analytical techniques allow for the separation and identification of hundreds of compounds, creating detailed chemical fingerprints of different wines.
In a study comparing the fermentation of Malvazija istarska white wine by Saccharomyces cerevisiae and Saccharomyces paradoxus, this compound was found to be more characteristic of the wines fermented with the conventional S. cerevisiae strain. mdpi.com This suggests that the metabolic pathways leading to the formation of this ester are more active or present in S. cerevisiae under those specific fermentation conditions.
Another comparative study on white wine varietals further substantiated the presence of this compound. semanticscholar.orgnih.gov The research aimed to differentiate wines based on their volatile profiles, and this compound was one of the many compounds used to create a discriminatory model.
Furthermore, research on sequential inoculation with Lachancea thermotolerans and Saccharomyces cerevisiae in white wine production also detected this compound. mdpi.com In this study, the concentration of this compound was significantly higher in the control wine fermented solely with S. cerevisiae compared to the sequentially inoculated wine. mdpi.com This finding reinforces the idea that its production is yeast-species dependent.
While the primary context for the microbial production of this compound appears to be in yeast during fermentation, some bacteria have been shown to interact with this compound differently. A study on bacteria isolated from the air emissions of a wood painting plant identified strains of Arthrobacter, Microbacterium, Rhodococcus, and Pseudomonas aeruginosa capable of utilizing ethoxy propyl acetate as a carbon source. jeb.co.in This indicates the existence of microbial metabolic pathways for the degradation of this compound, which is distinct from its synthesis.
The following data tables summarize the findings from the comparative metabolomics studies where this compound was identified.
Table 1: Comparative Abundance of this compound in Wine Fermentation
| Study System | Microbial Species Compared | Relative Abundance of this compound | Reference |
| Malvazija istarska white wine | Saccharomyces cerevisiae vs. Saccharomyces paradoxus | More characteristic of S. cerevisiae fermentations | mdpi.com |
| Croatian white grape varieties | Multiple varietals and yeast strains | Identified as a differentiating volatile compound | semanticscholar.orgnih.gov |
| Malvazija istarska white wine | S. cerevisiae (control) vs. Sequential inoculation (Lachancea thermotolerans + S. cerevisiae) | Higher concentration in S. cerevisiae control wine | mdpi.com |
Table 2: Microbial Utilization of Ethoxy Propyl Acetate
| Bacterial Genus | Environment | Metabolic Capability | Reference |
| Arthrobacter | Industrial wood painting plant air emissions | Utilization as a carbon source | jeb.co.in |
| Microbacterium | Industrial wood painting plant air emissions | Utilization as a carbon source | jeb.co.in |
| Rhodococcus | Industrial wood painting plant air emissions | Utilization as a carbon source | jeb.co.in |
| Pseudomonas aeruginosa | Industrial wood painting plant air emissions | Utilization as a carbon source | jeb.co.in |
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Ethoxypropyl Acetate
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in separating 3-Ethoxypropyl acetate (B1210297) from other components within a mixture, which is a critical prerequisite for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 3-Ethoxypropyl acetate. unar.ac.id In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of a long, thin capillary column. biotech-asia.org As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a unique pattern of ions.
The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). jeol.com For this compound, the mass spectrum would show characteristic fragments resulting from the cleavage of the ester and ether bonds.
For quantitative analysis, a calibration curve is typically prepared using standards of known concentration. nih.gov An internal standard, a compound with similar chemical properties but which is not present in the sample, is often added to both the standards and the samples to improve the accuracy and reproducibility of the quantification. nih.gov The response of the detector to the analyte is compared to that of the internal standard to determine its concentration. nih.gov
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column Type | Non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5MS) | Separates compounds based on boiling point and polarity. |
| Carrier Gas | Helium | Transports the sample through the column. thepharmajournal.com |
| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |
| Oven Program | Temperature ramp (e.g., 50°C to 250°C at 10°C/min) | Controls the separation by gradually increasing the column temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. biotech-asia.org |
| MS Detector | Quadrupole or Ion Trap | Separates and detects the fragment ions based on their mass-to-charge ratio. |
| Kovats Retention Index | 1019 (Semi-standard non-polar) nih.gov | A standardized measure of retention time, aiding in compound identification. |
Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS)
For highly complex samples where standard GC-MS may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced resolving power. rsc.org This technique utilizes two different chromatographic columns connected in series via a modulator. mdpi.com The modulator traps small portions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a very fast secondary separation. mdpi.com
The result is a highly structured two-dimensional chromatogram that can separate thousands of compounds in a single run, a significant increase compared to the hundreds of compounds separable by conventional GC-MS. mdpi.com This increased peak capacity is invaluable for resolving this compound from isomers or other compounds with similar boiling points that might co-elute in a one-dimensional separation. ucdavis.edu
The use of a TOF-MS is particularly advantageous with the fast-eluting peaks from the second-dimension column. TOF analyzers can acquire full mass spectra at very high speeds, ensuring that no data is lost and allowing for accurate mass measurements and deconvolution of overlapping peaks. hems-workshop.org This combination of superior separation and high-speed mass analysis makes GCxGC-TOF-MS an exceptionally powerful tool for the non-targeted analysis of complex matrices. mdpi.com
Spectroscopic Characterization Methods
Spectroscopic methods are used to probe the molecular structure of this compound, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide key data to confirm its structure.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. The chemical shift of each signal indicates its electronic environment, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. youtube.com
¹³C NMR: The carbon-13 NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift of these peaks helps to identify the type of carbon (e.g., carbonyl, ether-linked, or alkyl). researchgate.net
Table 2: Predicted NMR Data for this compound (C¹H₃-C²(=O)O³-C⁴H₂-C⁵H₂-C⁶H₂-O⁷-C⁸H₂-C⁹H₃)
| Atom Position | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| C⁹H₃ | ¹H NMR | ~1.2 | Triplet (t) | 3H |
| C¹H₃ | ¹H NMR | ~2.0 | Singlet (s) | 3H |
| C⁵H₂ | ¹H NMR | ~1.9 | Quintet (quin) | 2H |
| C⁸H₂ | ¹H NMR | ~3.5 | Quartet (q) | 2H |
| C⁶H₂ | ¹H NMR | ~3.4 | Triplet (t) | 2H |
| C⁴H₂ | ¹H NMR | ~4.1 | Triplet (t) | 2H |
| C⁹ | ¹³C NMR | ~15 | - | - |
| C¹ | ¹³C NMR | ~21 | - | - |
| C⁵ | ¹³C NMR | ~29 | - | - |
| C⁴ | ¹³C NMR | ~64 | - | - |
| C⁸ | ¹³C NMR | ~66 | - | - |
| C⁶ | ¹³C NMR | ~68 | - | - |
| C² | ¹³C NMR | ~171 | - | - |
Infrared and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. researchgate.net These two methods are often complementary. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. For this compound, the IR spectrum would be dominated by a very strong absorption band corresponding to the stretching of the ester carbonyl group (C=O), typically found around 1740 cm⁻¹. Other key absorptions would include the C-O stretching vibrations of the ester and ether linkages in the 1250-1000 cm⁻¹ region, and C-H stretching vibrations just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves scattering light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational frequencies. rsc.org While often providing similar information to IR, the selection rules are different. For instance, more symmetric, less polar bonds often produce stronger Raman signals. The C=O stretch would also be visible in the Raman spectrum, as would the various C-C and C-O bond vibrations.
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is crucial for obtaining reliable and accurate analytical results, as it aims to isolate and concentrate this compound from the sample matrix while removing interfering substances. chromatographyonline.com The choice of technique depends heavily on the nature of the matrix (e.g., water, soil, biological fluid) and the analyte's concentration. chromatographyonline.com
Common techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For extracting this compound from an aqueous sample, an organic solvent in which the acetate is highly soluble (such as dichloromethane (B109758) or ethyl acetate) would be used.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent material packed into a cartridge or disk. chromatographyonline.com A liquid sample is passed through the sorbent, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. This technique is highly versatile and can be used for cleanup, trace enrichment, and solvent exchange. researchgate.net
Headspace Analysis: For volatile compounds, headspace techniques are ideal. In Static Headspace analysis , a sample is sealed in a vial and heated, allowing volatile compounds like this compound to partition into the gas phase above the sample. A portion of this gas (the headspace) is then injected into the GC.
Solid-Phase Microextraction (SPME): SPME is a solvent-free headspace technique that uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample's headspace, where it adsorbs and concentrates volatile analytes. The fiber is then transferred directly to the GC injector for analysis.
Table 3: Comparison of Sample Preparation Techniques
| Technique | Principle | Common Application | Advantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Extraction from aqueous samples. | Simple, well-established. |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by elution. | Cleanup and concentration from complex liquid matrices (e.g., environmental water, plasma). researchgate.net | High recovery, good selectivity, reduced solvent use compared to LLE. chromatographyonline.com |
| Headspace-SPME | Adsorption of volatile analytes onto a coated fiber. | Analysis of volatile/semi-volatile compounds in solid or liquid samples (e.g., food, water). | Solvent-free, high sensitivity, easy automation. |
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace solid-phase microextraction (HS-SPME) is a simple, efficient, and solventless sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds like this compound. chromatographyonline.comd-nb.info The method integrates sampling, extraction, and concentration into a single step. chromatographyonline.com It is based on the equilibrium partitioning of the analyte between the sample matrix, the headspace (gaseous phase) above the sample, and a stationary phase coated onto a fused-silica fiber. mdpi.com The fiber is exposed to the headspace of a sealed vial containing the sample, allowing volatile compounds to be adsorbed onto the fiber coating. jeol.com Subsequently, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. nih.gov
The efficiency of the HS-SPME process is influenced by several key parameters that must be optimized to achieve high sensitivity and accuracy. mdpi.com These include the type of fiber coating, extraction temperature, and extraction time.
Fiber Coating: The choice of fiber coating is critical as it determines the extraction selectivity and efficiency based on polarity and porosity. For a compound like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective. nih.govmdpi.com This type of fiber can trap a wide range of volatile compounds of varying polarities and molecular sizes.
Extraction Temperature: Increasing the temperature of the sample enhances the vapor pressure of the analyte, facilitating its transfer into the headspace and subsequent adsorption by the fiber. However, excessively high temperatures can alter the equilibrium and potentially degrade the sample or the fiber. Optimization studies typically evaluate a range of temperatures to find the optimal balance. For many volatile esters, temperatures between 50°C and 80°C are common. nih.govnih.gov
Extraction Time: The duration of the fiber's exposure to the headspace affects the amount of analyte extracted. Initially, the amount adsorbed increases with time until equilibrium is reached. The optimal time is a balance between achieving sufficient extraction for sensitivity and maintaining a reasonable sample throughput. nih.gov
The optimization of these parameters is crucial for developing a robust HS-SPME method. A design of experiments (DOE) approach is often used to systematically vary these factors and determine the conditions that yield the highest extraction efficiency.
| Parameter | Range Investigated | Typical Optimum for Esters | Rationale |
|---|---|---|---|
| Fiber Coating | PDMS, PA, DVB/CAR/PDMS | DVB/CAR/PDMS | Provides a broad range of selectivity for compounds with varying polarities and molecular weights. nih.govmdpi.com |
| Extraction Temperature | 40 - 90 °C | 60 - 80 °C | Increases analyte vapor pressure, promoting partitioning into the headspace for efficient extraction. nih.govnih.gov |
| Extraction Time | 10 - 60 min | 30 min | Provides a good balance between achieving near-equilibrium extraction and maintaining high sample throughput. nih.govmdpi.com |
| Agitation | On / Off (e.g., 250 rpm) | On | Facilitates the release of volatiles from the matrix and accelerates the establishment of equilibrium. mdpi.com |
Liquid-Liquid Extraction and Other Pre-concentration Methods
Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com To extract this compound from an aqueous sample, an organic solvent in which the ester is highly soluble and which is immiscible with water (e.g., hexane, dichloromethane, or ethyl acetate) is chosen. The two phases are mixed vigorously to facilitate the transfer of the analyte from the aqueous to the organic phase. After allowing the layers to separate, the organic layer containing the analyte is collected for analysis. libretexts.org The efficiency of LLE depends on the partition coefficient of the analyte between the two solvents, the solvent-to-sample volume ratio, and the number of extraction steps performed.
Other Pre-concentration Methods are employed to increase the analyte concentration to a level suitable for detection by the analytical instrument.
Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid sorbent material, which retains the analyte. ufba.br The analyte is later eluted with a small volume of a strong solvent. SPE offers advantages over LLE, including higher enrichment factors, lower consumption of organic solvents, and easier automation.
Coprecipitation: This method involves forming a precipitate that carries the trace analyte out of the solution. The analyte is then recovered by dissolving the precipitate in a small volume of acid or another suitable solvent. ufba.br
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. youtube.com | Simple, inexpensive, and widely applicable. | Requires large volumes of organic solvents, can be time-consuming, and prone to emulsion formation. epa.gov |
| Solid-Phase Extraction (SPE) | Partitioning between a liquid sample and a solid sorbent. ufba.br | High recovery, low solvent usage, high selectivity, easily automated. | Higher cost of consumables (cartridges), potential for sorbent clogging. |
| HS-SPME | Partitioning between sample, headspace, and coated fiber. mdpi.com | Solvent-free, simple, rapid, integrates sampling and extraction. nih.gov | Susceptible to matrix effects, fiber lifetime can be limited. mdpi.com |
Quantitative Analysis Protocols and Validation Strategies
Once this compound has been extracted and pre-concentrated, it is typically quantified using chromatographic techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS). To ensure the reliability and accuracy of the results, the analytical method must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).
Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix. In chromatography, this is typically demonstrated by achieving baseline separation of the analyte peak from other matrix components or impurities. 3m.com
Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. It is determined by analyzing a series of standards at different concentrations (typically a minimum of five) across the expected range of the method. researchgate.net The data are evaluated using linear regression, and the coefficient of determination (r²) is calculated.
Accuracy: Accuracy represents the closeness of the test results to the true value. It is assessed by analyzing samples with a known concentration of the analyte (e.g., spiked matrix samples) and calculating the percent recovery. wjarr.com Accuracy should be evaluated at multiple concentration levels across the method's range.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. wjarr.com
Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. wjarr.com
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It is often estimated based on the signal-to-noise ratio, typically 3:1. researchgate.net
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net It is often determined as the concentration that provides a signal-to-noise ratio of 10:1.
| Validation Parameter | Acceptance Criterion |
|---|---|
| Linearity (Coefficient of Determination) | r² ≥ 0.990 3m.com |
| Accuracy (% Recovery) | Typically within 70% to 130% 3m.com |
| Precision (RSD) | Typically ≤ 20% 3m.com |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3:1 researchgate.net |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≈ 10:1 researchgate.net |
Theoretical and Computational Chemistry Studies of 3 Ethoxypropyl Acetate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine the optimized geometry and electronic structure of 3-ethoxypropyl acetate (B1210297).
The flexibility of the propyl and ethoxy groups in 3-ethoxypropyl acetate allows for the existence of multiple conformational isomers. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.
A systematic or stochastic search of the potential energy surface can reveal the various low-energy conformers. For each conformer, quantum chemical calculations can determine its relative energy. The results of such an analysis would likely show that the most stable conformers are those that minimize steric hindrance and optimize intramolecular interactions, such as weak hydrogen bonds. The energy landscape, a mapping of the potential energy as a function of the molecule's geometric parameters, would illustrate the relative stabilities of these conformers and the transition states connecting them. This information is crucial for understanding the molecule's behavior in different environments.
The distribution of electrons within the this compound molecule dictates its polarity and reactivity. Quantum chemical calculations can provide a detailed picture of the charge distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.
These analyses would likely reveal a significant negative charge on the oxygen atoms of the ester and ether groups, and positive charges on the adjacent carbon atoms. This charge separation leads to a substantial molecular dipole moment, explaining the solvent's polar nature. NBO analysis can further provide insights into the nature of the chemical bonds, including hyperconjugative interactions that contribute to the stability of certain conformations.
Table 1: Hypothetical Atomic Charges in this compound
| Atom | Hypothetical Charge (e) |
| Carbonyl Oxygen (O=C) | -0.6 |
| Ether Oxygen (C-O-C) | -0.5 |
| Carbonyl Carbon (C=O) | +0.7 |
| Alpha-Carbon to Ether Oxygen | +0.2 |
Note: This table presents hypothetical values to illustrate the expected charge distribution from quantum chemical calculations.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemistry focuses on individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. MD simulations can provide a detailed understanding of the liquid-state structure and dynamics of this compound.
By simulating a system containing many this compound molecules, one can analyze the intermolecular forces that govern its properties as a solvent. Radial distribution functions can be calculated to understand the average distance and coordination number of neighboring molecules. These simulations would likely show strong dipole-dipole interactions between the ester groups of adjacent molecules, as well as weaker van der Waals interactions involving the alkyl chains. Understanding these interactions is key to explaining the solvent's boiling point, viscosity, and ability to dissolve various solutes.
Prediction of Thermochemical and Spectroscopic Parameters
Computational methods can be used to predict various thermochemical and spectroscopic properties of this compound.
Thermochemical parameters such as the enthalpy of formation, heat capacity, and entropy can be calculated using quantum chemical methods, often in conjunction with statistical mechanics. These predicted values can be compared with experimental data where available. For instance, the Joback method, a group contribution method, can be used to estimate thermophysical properties.
Table 2: Calculated Thermochemical Properties of this compound
| Property | Value | Unit | Method |
| Enthalpy of Formation (Gas) | -564.83 | kJ/mol | Joback |
| Gibbs Free Energy of Formation | -330.86 | kJ/mol | Joback |
| Enthalpy of Vaporization | 42.74 | kJ/mol | Joback |
| Boiling Point | 458.27 | K | Joback |
| Critical Temperature | 634.29 | K | Joback |
| Critical Pressure | 2887.40 | kPa | Joback |
Source: Data obtained from publicly available chemical databases utilizing the Joback calculation method. chemeo.com
Furthermore, computational chemistry can predict spectroscopic properties. For example, by calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. Similarly, the calculation of nuclear magnetic shielding tensors allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can aid in the interpretation of experimental spectroscopic data.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the ester group is a fundamental reaction that can be studied theoretically.
By mapping the potential energy surface of the reaction, computational chemists can identify the transition state structures and calculate the activation energies for different possible pathways. This would allow for a detailed understanding of the reaction mechanism, including the role of catalysts such as acids or bases. For the hydrolysis of this compound, calculations would likely show a two-step mechanism involving a tetrahedral intermediate. The insights gained from such studies are valuable for understanding the stability of the compound and its reactivity in various chemical processes.
Environmental Chemical Behavior and Fate of 3 Ethoxypropyl Acetate
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For 3-Ethoxypropyl acetate (B1210297), the key abiotic pathways are hydrolysis and photolysis.
As an ester, 3-Ethoxypropyl acetate is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. vulcanchem.comnih.gov This reaction results in the formation of 3-ethoxypropanol and acetic acid. The rate of this process is significantly influenced by pH.
Research indicates that chemical hydrolysis of this compound is a relevant degradation pathway, particularly in alkaline environments. p2infohouse.org The process is expected to be important only in environmental media where the pH is greater than 8.5. p2infohouse.org In acidic or neutral waters, the rate of hydrolysis is considerably slower. Under typical ambient storage conditions, the compound is considered stable, but its degradation is accelerated by the presence of moisture or elevated temperatures. vulcanchem.com Esters, in general, react with acids to liberate heat, along with their constituent alcohols and acids, and heat is also generated through interaction with caustic (alkaline) solutions. nih.gov
Table 1: Hydrolysis of this compound
| Parameter | Description | Finding | Citation |
|---|---|---|---|
| Reaction | Cleavage of the ester bond by water. | This compound + H₂O → 3-Ethoxypropanol + Acetic Acid | vulcanchem.com |
| Primary Products | The alcohol and carboxylic acid formed from the reaction. | 3-Ethoxypropanol and Acetic acid | vulcanchem.com |
| Key Factor | The most significant environmental variable affecting the reaction rate. | pH; hydrolysis is significant only in very alkaline media (pH > 8.5). | p2infohouse.org |
Photolysis is the decomposition of molecules by light. When released into the atmosphere, this compound is expected to be susceptible to degradation through two primary photolytic mechanisms: reaction with photochemically-produced hydroxyl radicals and direct photolysis. p2infohouse.org The vapor-phase reaction with hydroxyl radicals is a significant pathway for the atmospheric degradation of many organic compounds. nih.gov However, specific experimental studies detailing the kinetics, quantum yield, and transformation products of the direct and indirect photolysis of this compound in air, water, or soil are not extensively documented in the available literature.
Bioremediation and Biodegradation Studies in Non-Human Contexts
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental attenuation of this compound.
Studies have shown that this compound is biodegradable under aerobic conditions in both soil and water. p2infohouse.org The rate of this degradation can be rapid, especially in environments where microbial populations have been previously exposed and acclimated to the compound. p2infohouse.org
Several bacterial strains have been identified as capable of utilizing this compound as a carbon source. These include species from the genera Arthrobacter, Microbacterium, Rhodococcus, and Pseudomonas. jeb.co.in In laboratory-scale biofiltration experiments designed to simulate the treatment of industrial air emissions, a reactor inoculated with Pseudomonas aeruginosa demonstrated the ability to degrade this compound. nih.govtandfonline.com Research has also shown that various isolated microbial strains exhibit the capacity to utilize multiple volatile organic compounds, including this compound, as their carbon source. jeb.co.in Furthermore, the compound has been detected in white wine, where it is subject to the metabolic activities of yeasts like Saccharomyces paradoxus. mdpi.commdpi.com
Table 2: Microbial Removal of this compound
| Microorganism | Context | Removal Efficiency | Citation |
|---|---|---|---|
| Pseudomonas aeruginosa | Laboratory-scale biofiltration reactor | 0.33 g m⁻³ hr⁻¹ | nih.govtandfonline.com |
The initial step in the biodegradation of this compound is typically ester hydrolysis, catalyzed by microbial enzymes. This pathway mirrors abiotic hydrolysis, yielding 3-ethoxypropanol and acetic acid. The presence of 3-ethoxy-1-propanol (B50535) has been noted in wines where this compound was also identified, suggesting it is a microbial transformation product. mdpi.com
Following the initial hydrolysis, these smaller, more soluble metabolites can be further assimilated by microorganisms. Under aerobic conditions, microbial populations can oxidize these compounds completely to carbon dioxide (CO₂) and water, utilizing them for energy and cell growth. nih.govtandfonline.com
Sorption and Transport Phenomena in Environmental Media
The movement and distribution of this compound in the environment are heavily influenced by its interaction with soil and sediment. Sorption, the process of adhering to a solid surface, can limit a chemical's mobility, while a lack of sorption allows it to travel more freely, potentially leaching into groundwater. ecfr.govepa.gov
This compound is expected to exhibit high mobility in soil. p2infohouse.org This is consistent with its low octanol-water partition coefficient (LogP) values, which have been reported as 0.7 and 0.97610. nih.govlookchem.com Chemicals with low LogP values are generally more water-soluble and have a lower affinity for organic matter in soil and sediment.
Consequently, adsorption to sediment and suspended organic matter is not expected to be an important environmental fate process for this compound. p2infohouse.org While its high mobility suggests a potential for leaching through the soil profile, this is likely to be mitigated by its rapid biodegradation in aerobic environments, which would reduce the amount of the chemical available for transport to groundwater. p2infohouse.org Volatilization from moist soil surfaces is not considered a significant transport pathway. p2infohouse.org
Table 3: Physicochemical Properties Influencing Transport
| Property | Value | Implication for Environmental Transport | Citation |
|---|---|---|---|
| LogP | 0.7 - 0.976 | Low potential for sorption to organic matter, indicating high mobility. | nih.govlookchem.com |
| Mobility in Soil | High | The compound is not likely to be strongly retained by soil particles. | p2infohouse.org |
| Adsorption to Sediment | Not expected to be important | The compound is likely to remain primarily in the water column rather than accumulating in sediment. | p2infohouse.org |
Future Directions and Perspectives in 3 Ethoxypropyl Acetate Research
Integration of Multi-Omics Approaches in Biosynthesis Studies
Currently, the production of 3-ethoxypropyl acetate (B1210297) relies on chemical synthesis. However, the broader field of chemical manufacturing is witnessing a shift towards bio-based production routes. While specific research into the biosynthesis of 3-ethoxypropyl acetate is limited, this represents a significant opportunity for future investigation. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—could be instrumental in developing microbial cell factories for its production.
Future research could focus on:
Identifying Biosynthetic Pathways: Prospecting for naturally occurring enzymes, such as esterases or alcohol acetyltransferases, that can catalyze the esterification of 3-ethoxypropanol. While not producing this compound, biocatalytic esterification is a known method for producing other specialty esters .
Metabolic Engineering: Once potential enzymatic pathways are identified, host organisms like Escherichia coli or yeast (Saccharomyces cerevisiae) could be genetically engineered. Multi-omics analysis would be crucial to understand the metabolic fluxes and identify bottlenecks in the engineered pathways. For instance, metabolomics could quantify intracellular and extracellular concentrations of precursors and the final product, while transcriptomics and proteomics could reveal gene expression and protein abundance changes in response to pathway engineering.
Feedstock Valorization: Research could leverage microbes capable of utilizing C1 or C2 feedstocks (like methanol, formate, or acetate) derived from renewable sources or industrial waste streams frontiersin.orgresearchgate.net. Multi-omics would be essential to rewire the central carbon metabolism of these microbes to channel carbon towards the synthesis of 3-ethoxypropanol and its subsequent acetylation.
The development of a biosynthetic route remains a long-term goal, with significant research gaps needing to be addressed, including the identification of suitable enzymes and the optimization of metabolic pathways vulcanchem.com.
Development of Novel Synthetic Routes with Enhanced Sustainability
Improving the environmental footprint of this compound production is a more immediate research priority. Future work will likely focus on green chemistry principles to enhance sustainability.
Biocatalysis: Moving beyond whole-cell biosynthesis, in vitro biocatalysis using isolated enzymes presents a promising route. Immobilized lipases, for example, could be used to catalyze the esterification of 3-ethoxypropanol with an acetyl donor. This approach offers high selectivity, mild reaction conditions (reducing energy consumption), and the potential for catalyst recycling. Biocatalytic processes are already explored for synthesizing various esters google.comethz.ch.
Renewable Feedstocks: A key aspect of sustainability is the transition from petrochemical-based starting materials to renewable feedstocks nrel.gov. Research is needed to develop economically viable processes to produce the precursor, 3-ethoxypropanol, from biomass. This could involve the fermentation of sugars to ethanol (B145695) and propanediol, followed by etherification. The analysis and upgrading of various renewable feedstocks like vegetable oils, animal fats, and pyrolysis oil are active areas of research that could provide platform chemicals for this purpose topsoe.com.
Atom Economy and Process Intensification: Future synthetic strategies will aim to maximize atom economy. For example, developing catalytic systems that avoid the use of stoichiometric reagents and minimize waste production is crucial. Process intensification, such as using microreactors, could improve reaction efficiency, reduce solvent usage, and enhance safety for this flammable liquid redox.comtennantsdistribution.com. Exploring novel reaction media, such as supercritical fluids or ionic liquids, could also contribute to a more sustainable process.
| Sustainability Approach | Research Focus Area | Potential Benefit |
| Biocatalysis | Use of isolated enzymes (e.g., lipases) for esterification. | High selectivity, mild conditions, reduced energy use, catalyst recycling. |
| Renewable Feedstocks | Synthesis of precursors from biomass-derived platform chemicals. | Reduced reliance on fossil fuels, lower carbon footprint. |
| Process Intensification | Use of microreactors, alternative solvents (e.g., ionic liquids). | Improved efficiency, reduced waste and solvent use, enhanced safety. |
| Green Chemistry | Development of atom-economical routes using catalytic systems. | Minimized waste generation, increased resource efficiency. |
Table 1: Sustainable Synthetic Approaches for this compound.
Advanced Materials Design Incorporating this compound Functionality
While primarily used as a solvent, the molecular structure of this compound possesses functionality that can be exploited in the design of advanced materials. google.comunivarsolutions.no The ethoxypropyl group, in particular, can impart specific properties to polymers and other materials.
Functional Polymers: A significant area of research is the synthesis of polymers where the ethoxypropyl moiety is part of the monomer structure. For example, research has demonstrated the creation of Poly(N-(3-ethoxypropyl)acrylamide), a temperature-sensitive "smart" polymer that exhibits a reversible phase transition in water. researchgate.net This property, which is dependent on polymer concentration, opens up applications in fields like targeted drug delivery, affinity separations, and the immobilization of bioactive agents. researchgate.net
Polymeric Dispersants: The compound is listed as a potential solvent in the synthesis of polymeric dispersants with multi-amine groups. google.com Future research could explore the direct incorporation of the ethoxypropyl group into the dispersant polymer backbone. Its balance of hydrophilic (ether and ester groups) and lipophilic (propyl chain) characteristics could be harnessed to create novel amphiphilic polymers with tailored performance for stabilizing particulate suspensions in coatings and inks. google.com
Surface Modification and Coatings: The properties of this compound, including its moderate evaporation rate and good solvency for a range of resins like acrylics, epoxies, and polyesters, make it valuable in coating formulations. google.com Future research could focus on designing reactive derivatives of this compound that can be chemically incorporated into the coating's polymer network. This could lead to coatings with enhanced flexibility, adhesion, or specific surface properties.
| Application Area | Research Direction | Potential Outcome |
| Smart Polymers | Synthesis of polymers from ethoxypropyl-containing monomers. | Temperature-responsive materials for biomedical and separation applications. researchgate.net |
| Polymeric Dispersants | Incorporation of the ethoxypropyl group into polymer backbones. | Advanced dispersants with tailored amphiphilic properties for inks and coatings. google.com |
| Advanced Coatings | Design of reactive derivatives for covalent bonding into polymer networks. | Coatings with improved flexibility, adhesion, and functional surface properties. |
Table 2: Future Applications in Advanced Materials.
Interdisciplinary Research on Environmental Impact and Mitigation Strategies
As with any widely used chemical, a thorough understanding of its environmental impact is essential. Interdisciplinary research is needed to fill knowledge gaps and develop effective management strategies.
Ecotoxicology and Biodegradation: While some ecotoxicity data is available, including Predicted No-Effect Concentrations (PNECs) for various environmental compartments, more comprehensive studies are needed. norman-network.commoellerchemie.com Future research should investigate the chronic toxicity and potential endocrine-disrupting effects on a wider range of aquatic and terrestrial organisms. moellerchemie.com A crucial area is the elucidation of its biodegradation pathways. Studies have shown that microorganisms like Pseudomonas aeruginosa can degrade ethoxy propyl acetate, but the specific enzymes and metabolic routes are not fully characterized. nih.govtandfonline.com Understanding these pathways is key to assessing its persistence in the environment and developing enhanced bioremediation technologies.
Advanced Mitigation Technologies: Research into improved mitigation strategies is critical. The use of biofiltration systems inoculated with specific microbial strains has shown promise for removing ethoxy propyl acetate from industrial air emissions. nih.govtandfonline.com Future work could focus on optimizing these bioreactors, developing more robust microbial consortia, and exploring other technologies like catalytic oxidation or advanced absorption methods to minimize its release into the environment. tandfonline.com
| Research Area | Key Questions and Objectives | Relevant Findings |
| Ecotoxicology | Determine chronic toxicity and potential endocrine-disrupting effects on diverse species. | PNECs have been established for freshwater (13 mg/l), marine water (0.13 mg/l), and soil (1.34 mg/kg). moellerchemie.com |
| Biodegradation | Elucidate metabolic pathways and enzymes involved in microbial degradation. | Pseudomonas aeruginosa can degrade ethoxy propyl acetate in biofilters. nih.govtandfonline.com |
| Atmospheric Fate | Quantify photochemical ozone creation potential and reaction kinetics. | Classified as a flammable liquid and VOC, contributing to potential air pollution. redox.comtennantsdistribution.com |
| Mitigation | Optimize biofiltration systems and explore novel abatement technologies. | Biofiltration removal efficiency of over 65% has been observed for VOC mixtures including it. nih.govtandfonline.com |
Table 3: Environmental Research and Mitigation Strategies.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-Ethoxypropyl acetate, and how can reaction conditions influence yield?
- This compound can be synthesized via alkylation or esterification. For example, a modified Williamson ether synthesis involves reacting 3-chloropropyl acetate with sodium ethoxide in anhydrous conditions. Alternatively, esterification of 3-ethoxypropanol with acetic anhydride catalyzed by sulfuric acid is feasible. Reaction temperature (e.g., 0°C for exothermic steps) and stoichiometric excess of ethoxide (1.2–1.5 equivalents) are critical for optimizing yields. Purification typically uses silica gel chromatography with petroleum ether:ethyl acetate (15:1) to isolate the product .
Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- ¹H NMR : Look for triplet signals at δ 1.2–1.4 ppm (ethoxy CH₃), δ 3.4–3.6 ppm (ethoxy CH₂), and δ 4.1–4.3 ppm (acetate CH₂).
- ¹³C NMR : Peaks at δ 14–16 ppm (ethoxy CH₃), δ 65–70 ppm (ethoxy CH₂), and δ 170–172 ppm (ester carbonyl).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store in airtight containers away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Safety Data Sheets (SDS) for structurally similar esters (e.g., 1-Methoxy-2-propyl acetate) recommend spill containment with inert absorbents like vermiculite .
Advanced Research Questions
Q. How can researchers optimize electrochemical biosensors for quantifying trace levels of this compound in biological matrices?
- Gold electrode arrays functionalized with thiolated aptamers (e.g., 11-mercaptoundecanoic acid) enable selective binding. Pre-treatment with Tris-(2-carboxyethyl)phosphine (TCEP) reduces disulfide bonds to enhance aptamer immobilization. Calibration curves using differential pulse voltammetry in PBS (pH 7.4) show linear ranges of 1–100 nM, with detection limits improved by averaging triplicate measurements .
Q. What role does the 3-ethoxypropyl moiety play in the compound’s solvation dynamics and partition coefficients?
- The ethoxypropyl group increases hydrophobicity (logP ~1.8–2.2) compared to shorter-chain analogs. Molecular dynamics simulations in water:octanol systems reveal preferential solvation in nonpolar phases due to ethoxy’s electron-donating effects. Experimental validation via shake-flask assays (using HPLC quantification) aligns with computational predictions .
Q. How should researchers address contradictions in experimental data, such as discrepancies between theoretical and observed NMR coupling constants?
- Contradictions may arise from conformational flexibility or solvent effects. For example, chair-chair conformers in bicyclic derivatives (e.g., diazabicyclo[3.3.1]nonanones) exhibit distinct vicinal coupling constants (³JHH). Use variable-temperature NMR to assess dynamic equilibria or DFT calculations (B3LYP/6-31G*) to model preferred geometries. Cross-validate with 2D-COSY and NOESY spectra to resolve ambiguities .
Methodological Considerations
- Experimental Design : Include negative controls (e.g., unmodified electrodes) in biosensor studies to confirm specificity .
- Data Reproducibility : Report reaction conditions (solvent purity, catalyst lot numbers) and instrument parameters (e.g., NMR spectrometer frequency) to ensure replicability .
- Statistical Validation : Use ANOVA or t-tests (p < 0.05) for comparing yields or sensor performance across trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
